molecular formula C12H20BF3KNO2 B14018655 Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

Cat. No.: B14018655
M. Wt: 317.20 g/mol
InChI Key: LBRWYYMKWKPGDD-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is used in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium trifluoroborate. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium complexes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and borohydrides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of boron and palladium intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate

Uniqueness

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate is unique due to its specific structural features, which provide distinct reactivity and stability compared to other organotrifluoroborates. Its tert-butoxycarbonyl group offers protection during reactions, and the trifluoroborate moiety enhances its utility in cross-coupling reactions.

Properties

Molecular Formula

C12H20BF3KNO2

Molecular Weight

317.20 g/mol

IUPAC Name

potassium;[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]-trifluoroboranuide

InChI

InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-7-6-9(13(14,15)16)12(4,5)8-17;/h6H,7-8H2,1-5H3;/q-1;+1

InChI Key

LBRWYYMKWKPGDD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CCN(CC1(C)C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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